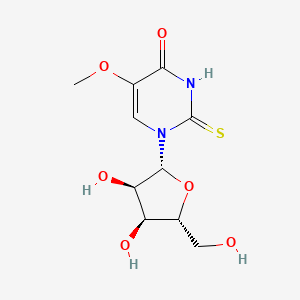![molecular formula C26H23BrNO3P B3051143 Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide CAS No. 313673-23-3](/img/structure/B3051143.png)
Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide
概要
説明
Synthesis Analysis
The synthesis of similar compounds, such as Methyltriphenylphosphonium bromide, involves the use of triphenylphosphine, ammonium bromide, and methyl formate . The reactants are combined and heated under reflux for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization .Molecular Structure Analysis
The molecular structure of Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide, can be inferred from its molecular formula, C26H23BrNO3P. It consists of a phosphonium core with a bromide counterion and a (4-methoxy-3-nitrophenyl)methyl group attached.Chemical Reactions Analysis
Phosphonium salts like Methyltriphenylphosphonium bromide are widely used for methylenation via the Wittig reaction . They serve as precursors in the Wittig reaction, which is widely used in the synthesis of unsaturated bonds in liquid crystal materials .Physical And Chemical Properties Analysis
Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide is a white crystalline solid . It is hygroscopic and soluble in water . The melting point of similar compounds like Methyltriphenylphosphonium bromide is around 230-234 °C .科学的研究の応用
Applications in Organic Synthesis and Material Science
Polymeric Reagent for Bromination : Hassanein et al. (1989) discussed the use of insoluble polymer-bound triphenylphosphonium perbromide, prepared through the chemical modification of poly(methyl methacrylate) resin, as a halogen-carrier for the bromination of various organic compounds including alkenes, carbonyl compounds, and arenes. This methodology offers excellent yields, simplicity, and the possibility of regenerating and reusing the polymeric by-product (Hassanein, Akelah, Selim, & El Hamshary, 1989).
Intermediate in Resveratrol Synthesis : Research by Yong-jia (2013) highlighted the synthesis of a key intermediate for resveratrol, 3,5-dihydroxy-4'-methoxystilbene, using an improved process involving triphenyl(3,5-diacetoxybenzyl) phosphonium bromide. This study outlines an efficient pathway to resveratrol, bypassing the need for eliminating acetyl groups in other synthetic processes (Shen Yong-jia, 2013).
Chemical Transformations and Reactivity Studies : Khachikyan (2009) explored the reactions of triphenyl(2-aroylethyl)phosphonium bromide 2,4-dinitrophenylhydrazones with aqueous alkali, leading to the formation of betaines. These studies contribute to understanding the reactivity of phosphonium salts in different chemical environments (R. D. Khachikyan, 2009).
Synthesis of α-Keto Stabilized Ylides : Sabounchei et al. (2008) reported the synthesis and characterization of new phosphonium salts and related phosphorus ylides. The study provides insights into the preparation and properties of ylides, which are useful intermediates in organic synthesis (S. Sabounchei, Hassan Nemattalab, & V. Jodaian, 2008).
Improved Synthetic Protocol for Tetraphenylporphyrinylmethyltriphenylphosphonium Salts : Berezovskiĭ, Ishkov, and Vodzinskii (2017) developed an improved protocol for synthesizing triphenyl[(5,10,15,20-tetraphenylporphyrin-2-yl)methyl]phosphonium salts, showcasing their application in model Wittig reactions (V. V. Berezovskiĭ, Y. Ishkov, & S. Vodzinskii, 2017).
Application in Nanomaterial Synthesis
Solvent-Free Mechanochemical Synthesis : Balema et al. (2002) demonstrated the preparation of phosphonium salts through a solvent-free, mechanochemical process involving high-energy ball milling of triphenylphosphine with solid organic bromides. This method highlights an eco-friendly approach to synthesizing phosphonium salts, avoiding solvent use (V. Balema, J. Wiench, M. Pruski, & V. Pecharsky, 2002).
作用機序
Safety and Hazards
Phosphonium salts can be hazardous. For example, Methyltriphenylphosphonium bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 2, indicating that it is toxic if swallowed and harmful to aquatic life with long-lasting effects . It is recommended to handle these compounds with appropriate safety measures .
特性
IUPAC Name |
(4-methoxy-3-nitrophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3P.BrH/c1-30-26-18-17-21(19-25(26)27(28)29)20-31(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-19H,20H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKQGHIOWYGCHV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459678 | |
| Record name | Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313673-23-3 | |
| Record name | Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B3051064.png)

![2-[[4-[(1,3-Dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione](/img/structure/B3051068.png)







![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)
